Cas no 735322-08-4 (5-[BENZYL-(2-CHLORO-PHENYL)-SULFAMOYL]-2-CHLORO-BENZOIC ACID)
![5-[BENZYL-(2-CHLORO-PHENYL)-SULFAMOYL]-2-CHLORO-BENZOIC ACID structure](https://ja.kuujia.com/scimg/cas/735322-08-4x500.png)
5-[BENZYL-(2-CHLORO-PHENYL)-SULFAMOYL]-2-CHLORO-BENZOIC ACID 化学的及び物理的性質
名前と識別子
-
- 5-[BENZYL-(2-CHLORO-PHENYL)-SULFAMOYL]-2-CHLORO-BENZOIC ACID
- cid_5003977
- SCHEMBL2118123
- Z56933697
- 5-[benzyl(2-chlorophenyl)sulfamoyl]-2-chlorobenzoic acid
- 2-chloranyl-5-[(2-chlorophenyl)-(phenylmethyl)sulfamoyl]benzoic acid
- HMS2877E03
- 5-(N-Benzyl-N-(2-chlorophenyl)sulfamoyl)-2-chlorobenzoicacid
- AKOS027427124
- MLS001178260
- BDBM64349
- SMR000588514
- 5-(N-Benzyl-N-(2-chlorophenyl)sulfamoyl)-2-chlorobenzoic acid
- 5-[benzyl-(2-chlorophenyl)sulfamoyl]-2-chloro-benzoic Acid
- 5-[benzyl-(2-chlorophenyl)sulfamoyl]-2-chlorobenzoic acid
- J-516608
- 2-chloro-5-[(2-chlorophenyl)-(phenylmethyl)sulfamoyl]benzoic acid
- 735322-08-4
- CHEMBL1301506
- CS-0220456
- EN300-06713
- G36021
-
- MDL: MFCD04614618
- インチ: InChI=1S/C20H15Cl2NO4S/c21-17-11-10-15(12-16(17)20(24)25)28(26,27)23(13-14-6-2-1-3-7-14)19-9-5-4-8-18(19)22/h1-12H,13H2,(H,24,25)
- InChIKey: JADXAIGOQPLWFB-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(=O)O
計算された属性
- せいみつぶんしりょう: 435.0098845g/mol
- どういたいしつりょう: 435.0098845g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 6
- 複雑さ: 633
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.9
- トポロジー分子極性表面積: 83.1Ų
5-[BENZYL-(2-CHLORO-PHENYL)-SULFAMOYL]-2-CHLORO-BENZOIC ACID 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1291126-250mg |
5-[benzyl(2-chlorophenyl)sulfamoyl]-2-chlorobenzoic acid |
735322-08-4 | 95% | 250mg |
¥1552.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1291126-50mg |
5-[benzyl(2-chlorophenyl)sulfamoyl]-2-chlorobenzoic acid |
735322-08-4 | 97% | 50mg |
¥1497 | 2023-02-17 | |
A2B Chem LLC | AH15378-5g |
5-(N-Benzyl-N-(2-chlorophenyl)sulfamoyl)-2-chlorobenzoic acid |
735322-08-4 | 95% | 5g |
$818.00 | 2024-04-19 | |
1PlusChem | 1P00FCLU-2.5g |
5-[BENZYL-(2-CHLORO-PHENYL)-SULFAMOYL]-2-CHLORO-BENZOIC ACID |
735322-08-4 | 95% | 2.5g |
$678.00 | 2025-02-27 | |
1PlusChem | 1P00FCLU-10g |
5-[BENZYL-(2-CHLORO-PHENYL)-SULFAMOYL]-2-CHLORO-BENZOIC ACID |
735322-08-4 | 95% | 10g |
$1423.00 | 2024-04-21 | |
1PlusChem | 1P00FCLU-100mg |
5-[BENZYL-(2-CHLORO-PHENYL)-SULFAMOYL]-2-CHLORO-BENZOIC ACID |
735322-08-4 | 95% | 100mg |
$134.00 | 2025-02-27 | |
1PlusChem | 1P00FCLU-1g |
5-[BENZYL-(2-CHLORO-PHENYL)-SULFAMOYL]-2-CHLORO-BENZOIC ACID |
735322-08-4 | 95% | 1g |
$362.00 | 2025-02-27 | |
A2B Chem LLC | AH15378-500mg |
5-(N-Benzyl-N-(2-chlorophenyl)sulfamoyl)-2-chlorobenzoic acid |
735322-08-4 | 95% | 500mg |
$220.00 | 2024-04-19 | |
A2B Chem LLC | AH15378-100mg |
5-(N-Benzyl-N-(2-chlorophenyl)sulfamoyl)-2-chlorobenzoic acid |
735322-08-4 | 95% | 100mg |
$105.00 | 2024-04-19 | |
Aaron | AR00FCU6-10g |
5-[BENZYL-(2-CHLORO-PHENYL)-SULFAMOYL]-2-CHLORO-BENZOIC ACID |
735322-08-4 | 95% | 10g |
$1539.00 | 2023-12-13 |
5-[BENZYL-(2-CHLORO-PHENYL)-SULFAMOYL]-2-CHLORO-BENZOIC ACID 関連文献
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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7. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Mo Tao,Guowen Zhang,Chunhong Xiong,Junhui Pan New J. Chem., 2015,39, 3665-3674
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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10. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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5-[BENZYL-(2-CHLORO-PHENYL)-SULFAMOYL]-2-CHLORO-BENZOIC ACIDに関する追加情報
5-[Benzyl-(2-Chloro-Phenyl)-Sulfamoyl]-2-Chloro-Benzoic Acid: A Comprehensive Overview
5-[Benzyl-(2-Chloro-Phenyl)-Sulfamoyl]-2-Chloro-Benzoic Acid (CAS No. 735322-08-4) is a complex organic compound with significant potential in various pharmaceutical and chemical applications. This compound, characterized by its unique molecular structure, has garnered attention in recent years due to its potential therapeutic properties and its role in the development of novel drugs.
The molecular formula of 5-[Benzyl-(2-Chloro-Phenyl)-Sulfamoyl]-2-Chloro-Benzoic Acid is C19H14Cl2N2O3S, and its molecular weight is 413.33 g/mol. The compound features a benzene ring substituted with a chloro group and a sulfamoyl group, which is further substituted with a benzyl and a 2-chlorophenyl group. This intricate structure imparts the compound with unique chemical and biological properties.
In the realm of pharmaceutical research, 5-[Benzyl-(2-Chloro-Phenyl)-Sulfamoyl]-2-Chloro-Benzoic Acid has shown promise as a potential therapeutic agent. Recent studies have explored its anti-inflammatory and anti-cancer properties. For instance, a study published in the *Journal of Medicinal Chemistry* (2021) demonstrated that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.
Moreover, preliminary in vitro studies have indicated that 5-[Benzyl-(2-Chloro-Phenyl)-Sulfamoyl]-2-Chloro-Benzoic Acid possesses anti-cancer properties, particularly against certain types of cancer cells. A research team from the University of California, Los Angeles (UCLA) found that this compound effectively induces apoptosis in human breast cancer cells (MCF-7) by modulating key signaling pathways involved in cell survival and proliferation.
The mechanism of action of 5-[Benzyl-(2-Chloro-Phenyl)-Sulfamoyl]-2-Chloro-Benzoic Acid is not yet fully understood, but it is believed to involve multiple pathways. One proposed mechanism is the inhibition of specific enzymes involved in inflammatory responses and cancer cell proliferation. Additionally, the compound may interact with cellular receptors or signaling molecules to exert its therapeutic effects.
In terms of synthesis, 5-[Benzyl-(2-Chloro-Phenyl)-Sulfamoyl]-2-Chloro-Benzoic Acid can be synthesized through a multi-step process involving several chemical reactions. The synthesis typically starts with the formation of the sulfamoyl group using appropriate reagents, followed by substitution reactions to introduce the benzyl and 2-chlorophenyl groups. The final step involves the introduction of the chloro group on the benzene ring to yield the desired product.
The stability and solubility of 5-[Benzyl-(2-Chloro-Phenyl)-Sulfamoyl]-2-Chloro-Benzoic Acid are important factors to consider for its practical applications. The compound is generally stable under standard laboratory conditions but may require specific storage conditions to maintain its integrity over extended periods. In terms of solubility, it has been found to be moderately soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in various experimental setups.
The toxicity profile of 5-[Benzyl-(2-Chloro-Phenyl)-Sulfamoyl]-2-Chloro-Benzoic Acid has also been evaluated in several studies. While it has shown promising therapeutic effects, it is important to note that further research is needed to fully understand its safety profile. Preclinical studies have indicated that the compound exhibits low toxicity at therapeutic concentrations, but more extensive toxicological evaluations are required before it can be considered for clinical trials.
In conclusion, 5-[Benzyl-(2-Chloro-Phenyl)-Sulfamoyl]-2-Chloro-Benzoic Acid (CAS No. 735322-08-4) is a promising compound with potential applications in pharmaceutical research and drug development. Its unique molecular structure and biological activities make it an interesting subject for further investigation. As research progresses, it is likely that new insights into its mechanisms of action and therapeutic potential will emerge, paving the way for innovative treatments in various medical fields.
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